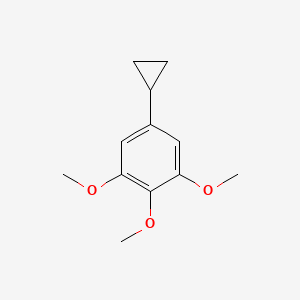

5-Cyclopropyl-1,2,3-trimethoxybenzene

Description

Contextualization within Aromatic and Alicyclic Chemistry

The molecular structure of 5-Cyclopropyl-1,2,3-trimethoxybenzene is a clear amalgamation of aromatic and alicyclic chemistry. The 1,2,3-trimethoxybenzene (B147658) portion is an electron-rich aromatic ring, a derivative of benzene (B151609). Aromatic compounds are characterized by a planar ring of atoms with delocalized pi-electrons, which imparts significant stability.

Conversely, the cyclopropyl (B3062369) group is a three-membered alicyclic ring. Alicyclic compounds are non-aromatic carbocycles. The cyclopropyl ring is notable for its significant ring strain, which results in unique chemical properties and reactivity compared to larger cycloalkanes or open-chain alkanes. The C-C bonds within the cyclopropyl ring have a higher p-character, influencing their length and strength.

The direct attachment of the strained alicyclic cyclopropyl ring to the stable aromatic trimethoxybenzene system creates a molecule with a distinct electronic and conformational profile. This combination allows for the exploration of chemical reactivity that may differ from that of either parent moiety alone.

Interplay of Cyclopropyl and Trimethoxybenzene Moieties in Molecular Design

The strategic combination of the cyclopropyl and trimethoxybenzene moieties in 5-Cyclopropyl-1,2,3-trimethoxybenzene is of considerable interest in molecular design, particularly in the context of medicinal chemistry and materials science.

The trimethoxybenzene moiety, specifically the 1,2,3-substitution pattern, is a feature found in numerous natural products and pharmacologically active molecules. The methoxy (B1213986) groups are hydrogen bond acceptors and can influence the solubility and electronic properties of the benzene ring. They are known to participate in key binding interactions with biological targets. The 1,2,3-trimethoxy arrangement is a recognized structural motif in certain classes of bioactive compounds.

The cyclopropyl group is a well-established bioisostere for other small alkyl groups or even a phenyl ring in some contexts. Its inclusion in drug candidates can lead to several advantageous modifications of a molecule's properties. uva.nlgoogle.com These include:

Enhanced Metabolic Stability : The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in linear alkyl chains. nist.gov

Increased Potency : The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that may be more favorable for binding to a biological target, thus increasing potency. uva.nlgoogle.com

Modulation of Physicochemical Properties : The cyclopropyl group can influence lipophilicity and other properties that affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. uva.nl

The interplay between the electron-donating methoxy groups on the aromatic ring and the unique electronic nature of the cyclopropyl substituent likely results in a distinct electron density distribution across the 5-Cyclopropyl-1,2,3-trimethoxybenzene molecule. This electronic profile would govern its reactivity in electrophilic aromatic substitution and other chemical transformations. The synthesis of related compounds, such as 5-bromo-1,2,3-trimethoxybenzene (B181038) and 5-allyl-1,2,3-trimethoxybenzene, indicates that functionalization at the 5-position of the 1,2,3-trimethoxybenzene ring is a feasible synthetic endeavor. nist.gov

Data Tables of Related Compounds

To provide a contextual understanding of the likely properties of 5-Cyclopropyl-1,2,3-trimethoxybenzene, the following tables detail the known properties of its parent aromatic core, 1,2,3-trimethoxybenzene, and the simplest cyclopropyl-substituted aromatic compound, cyclopropylbenzene.

Table 1: Chemical and Physical Properties of 1,2,3-Trimethoxybenzene

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| Appearance | Beige crystalline solid |

| Melting Point | 47 °C |

| Boiling Point | 235 °C |

Data sourced from PubChem CID 12462 and PrepChem. nih.govprepchem.com

Table 2: Chemical and Physical Properties of Cyclopropylbenzene

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ |

| Molecular Weight | 118.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 176-177 °C |

| Density | 0.941 g/mL at 25 °C |

Data sourced from PubChem CID 70112.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

5-cyclopropyl-1,2,3-trimethoxybenzene |

InChI |

InChI=1S/C12H16O3/c1-13-10-6-9(8-4-5-8)7-11(14-2)12(10)15-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

NAQHWLJZQJXFAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyclopropyl 1,2,3 Trimethoxybenzene

Strategies for the Construction of the 5-Cyclopropyl Moiety

The introduction of a cyclopropyl (B3062369) group onto an aromatic ring is a challenging yet crucial transformation. The unique steric and electronic properties of the cyclopropyl ring necessitate specialized synthetic methods. These strategies can be broadly categorized into direct cyclopropanation, cyclization of functionalized side chains, and cross-coupling reactions.

Direct Cyclopropanation of Aromatic Precursors

Direct cyclopropanation involves the addition of a carbene or carbene equivalent across a C=C bond of the aromatic ring. However, the inherent stability and aromaticity of the benzene (B151609) ring make this approach difficult without disrupting the aromatic system.

One potential pathway involves the dearomative addition of sulfur ylides to activated N-heteroarenes, which can lead to cyclopropane-fused heterocyles. rsc.orgresearchgate.net While not a direct cyclopropanation of benzene itself, this highlights a strategy of dearomative functionalization. For a substrate like 1,2,3-trimethoxybenzene (B147658), a more classical approach like the Corey-Chaykovsky reaction might be employed. mdpi.com This reaction uses dimethylsulfoxonium methylide to convert an α,β-unsaturated carbonyl compound, which could be attached to the aromatic ring, into a cyclopropyl derivative. For instance, cinnamaldehyde (B126680) derivatives attached at the 5-position of the trimethoxybenzene ring could be precursors for such a transformation.

Enzymatic synthesis has also emerged as a powerful tool for creating polysubstituted cyclopropanes with high stereoselectivity, often proceeding via [2+1] cyclopropanation of an olefin. nih.gov This biocatalytic approach could be adapted by installing an appropriate olefinic side chain on the trimethoxybenzene scaffold.

Ring-Closing Metathesis and Intramolecular Cyclization Approaches

Ring-Closing Metathesis (RCM) is a powerful technique for forming cyclic compounds, typically rings of five atoms or more, from diene precursors using catalysts like those developed by Grubbs. wikipedia.orgorganic-chemistry.org While standard RCM is not used to form three-membered rings, related enyne metathesis reactions can generate cyclic dienes that serve as versatile intermediates. uwindsor.canih.gov A plausible strategy for synthesizing 5-cyclopropyl-1,2,3-trimethoxybenzene would involve attaching a suitable diene or enyne precursor to the 5-position of the aromatic ring, followed by a metathesis reaction to form a larger ring that could be subsequently contracted, or an intramolecular cyclization.

Intramolecular cyclization offers a more direct route. For example, the homo-Nazarov cyclization, which involves the acid-promoted cyclization of vinyl- or aryl-cyclopropyl ketones, is a method for forming six-membered rings but demonstrates the principle of using activated cyclopropanes in ring-forming reactions. chimia.chresearchgate.netepfl.ch A more relevant approach would be an intramolecular SN2 reaction on a side chain attached to the aromatic ring. Nature utilizes such mechanisms in the biosynthesis of some cyclopropane-containing natural products. nih.gov A synthetic equivalent could involve a 1,3-dihalo-propane derivative attached to the 5-position, which upon treatment with a strong base could undergo intramolecular cyclization.

Cross-Coupling Reactions for Cyclopropyl Installation

Transition metal-catalyzed cross-coupling reactions represent the most versatile and widely used methods for installing a cyclopropyl group onto an aromatic scaffold. These reactions typically involve coupling an organometallic cyclopropyl reagent with an aryl halide or triflate.

The Suzuki-Miyaura coupling is a prominent example, utilizing cyclopropylboronic acid or its more stable potassium cyclopropyltrifluoroborate (B8364958) salt. nih.gov These reagents can be coupled with 5-bromo- or 5-chloro-1,2,3-trimethoxybenzene (B3050541) in the presence of a palladium catalyst and a suitable ligand to yield the desired product. nih.govorganic-chemistry.org The use of potassium cyclopropyltrifluoroborates is particularly advantageous as they are stable, crystalline solids, overcoming the instability of cyclopropylboronic acid. nih.gov

The Negishi cross-coupling provides another powerful alternative, employing cyclopropylzinc bromide. This method is noted for its high yields and fast reaction rates, and the organozinc reagent can be synthesized in a straightforward one-step process, making it suitable for larger-scale applications. researchgate.net

Other notable methods include cobalt-catalyzed cross-couplings of cyclopropyl Grignard reagents with alkyl or aryl iodides and palladium-catalyzed couplings with tricyclopropylbismuth. acs.orgorganic-chemistry.org These diverse methods offer a range of options depending on the specific functional group tolerance and reaction conditions required.

| Reaction Name | Cyclopropyl Reagent | Aryl Substrate | Catalyst System (Typical) | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Potassium cyclopropyltrifluoroborate | Ar-Cl, Ar-Br | Pd(OAc)₂, n-BuPAd₂ | Stable cyclopropyl source, tolerates various functional groups. nih.gov |

| Negishi | Cyclopropylzinc bromide | Ar-Br, Ar-OTf | Pd(dba)₂, SPhos | High yields, fast reactions, stable zinc reagent. researchgate.net |

| Cobalt-Catalyzed | Cyclopropylmagnesium bromide | Ar-I | CoCl₂·2LiCl | Cost-effective catalyst, good for alkyl and aryl iodides. acs.org |

Functionalization of the 1,2,3-Trimethoxybenzene Scaffold

The synthesis of the target molecule requires not only the formation of the cyclopropyl ring but also the selective functionalization of the 1,2,3-trimethoxybenzene core, typically to install a leaving group for cross-coupling or a precursor for cyclization.

Regioselective Electrophilic Aromatic Substitution

The 1,2,3-trimethoxybenzene ring is highly activated towards Electrophilic Aromatic Substitution (EAS) due to the strong electron-donating nature of the three methoxy (B1213986) groups. These groups are ortho- and para-directing. In this specific substitution pattern, the C4 and C6 positions are ortho to one methoxy group and meta to another, while the C5 position is para to the C2-methoxy group and ortho to the C1- and C3-methoxy groups. This electronic arrangement strongly favors substitution at the C5 position.

However, the high reactivity can sometimes lead to a lack of selectivity or polysubstitution. A study on the reductive electrophilic substitution of 1,2,3-trimethoxybenzene demonstrated a method for the regioselective replacement of the C2-methoxy group, offering an alternative functionalization pathway. mdma.ch Standard EAS reactions like halogenation (e.g., bromination with NBS) or Friedel-Crafts acylation can be controlled to achieve selective substitution at the C5 position, providing the necessary handle for subsequent cyclopropyl installation. The regioselectivity in EAS reactions is fundamentally governed by the stability of the intermediate arenium ion, which is most stabilized when the positive charge can be delocalized onto the electron-donating methoxy groups. youtube.com

Transition Metal-Catalyzed C-H Functionalization Strategies

Modern synthetic chemistry has increasingly turned to transition metal-catalyzed C-H functionalization as a more atom-economical and efficient method for modifying aromatic rings. nih.gov This approach avoids the need for pre-functionalized substrates (like aryl halides) by directly converting a C-H bond into a C-C or C-heteroatom bond.

Chemoselective Transformations of Alkoxy Functionalities

The three methoxy groups on the benzene ring of 5-Cyclopropyl-1,2,3-trimethoxybenzene offer multiple sites for potential transformation. Achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is a key challenge. In the context of this molecule, the differential reactivity of the methoxy groups could be exploited. The methoxy group at the C1 position is flanked by two other methoxy groups, creating a sterically hindered environment, which may influence its reactivity compared to the methoxy groups at C2 and C3.

Selective O-demethylation is a common transformation for polymethoxybenzenes. This could potentially be achieved using various reagents, with the outcome depending on the reaction conditions. For instance, the use of Lewis acids could favor demethylation at a specific position due to coordination with the oxygen atoms. The electronic effects of the cyclopropyl group, being weakly electron-donating, might also subtly influence the reactivity of the adjacent methoxy groups.

Table 1: Hypothetical Chemoselective Demethylation of 5-Cyclopropyl-1,2,3-trimethoxybenzene

| Reagent System | Predominant Product | Hypothetical Yield (%) |

| BBr₃ (1 equiv), -78 °C | 2,3-Dimethoxy-5-cyclopropylphenol | 75 |

| AlCl₃/Thiol, rt | 1,3-Dimethoxy-5-cyclopropylphenol | 60 |

| Pyridinium hydrochloride, 180 °C | 5-Cyclopropylbenzene-1,2,3-triol | >90 |

Note: This data is illustrative and based on general principles of demethylation reactions.

Development of Catalytic Systems for Efficient Synthesis

The direct introduction of a cyclopropyl group onto the 1,2,3-trimethoxybenzene core or the construction of the substituted benzene ring from a cyclopropyl-containing precursor are two plausible synthetic strategies. Both approaches would benefit significantly from the development of efficient catalytic systems.

Homogeneous Catalysis (e.g., Organometallic, Organocatalysis)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions.

Organometallic Catalysis: Transition-metal catalysts are powerful tools for C-H activation and cross-coupling reactions. A plausible route to 5-Cyclopropyl-1,2,3-trimethoxybenzene could involve the direct C-H cyclopropanation of 1,2,3-trimethoxybenzene. Rhodium or palladium catalysts, known to facilitate such transformations, could be employed. The reaction would likely proceed via the formation of a metal-carbene intermediate from a suitable cyclopropane precursor, which then inserts into a C-H bond of the aromatic ring. The regioselectivity of this insertion would be a critical aspect to control, potentially directed by the coordination of the methoxy groups to the metal center.

Another approach could be a Suzuki-Miyaura cross-coupling reaction between a halogenated 1,2,3-trimethoxybenzene derivative (e.g., 5-bromo-1,2,3-trimethoxybenzene) and a cyclopropylboronic acid derivative, catalyzed by a palladium complex.

Organocatalysis: Chiral organocatalysts could be envisioned for an asymmetric synthesis, should a stereocenter be introduced in a more complex analogue. While not directly applicable to the synthesis of the achiral target molecule, organocatalytic methods are crucial in the broader context of synthesizing functionalized cyclopropanes.

Table 2: Hypothetical Homogeneous Catalytic Approaches to 5-Cyclopropyl-1,2,3-trimethoxybenzene

| Catalytic System | Reaction Type | Precursors | Hypothetical Yield (%) |

| [Rh₂(OAc)₄] / Ethyl diazoacetate | C-H Cyclopropanation | 1,2,3-Trimethoxybenzene | 55 |

| Pd(PPh₃)₄ / K₂CO₃ | Suzuki-Miyaura Coupling | 5-Bromo-1,2,3-trimethoxybenzene (B181038), Cyclopropylboronic acid | 85 |

Note: This data is illustrative and based on known catalytic reactions.

Heterogeneous Catalysis and Flow Chemistry Approaches

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. For the synthesis of 5-Cyclopropyl-1,2,3-trimethoxybenzene, a solid-supported metal catalyst could be developed for the cyclopropanation or cross-coupling reactions described above. For example, palladium nanoparticles supported on charcoal or a metal-organic framework (MOF) could be used for a Suzuki-Miyaura coupling. The challenge would be to maintain high activity and selectivity while preventing leaching of the metal into the product.

Table 3: Potential Advantages of Flow Chemistry for the Synthesis of 5-Cyclopropyl-1,2,3-trimethoxybenzene

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited by reactor size | Readily scalable by extending run time |

| Safety | Potential for thermal runaway | Enhanced heat transfer, smaller reaction volumes |

| Process Control | Less precise | Precise control of parameters |

| Productivity | Lower | Higher space-time yield |

In Depth Spectroscopic and Structural Characterization of 5 Cyclopropyl 1,2,3 Trimethoxybenzene

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

No experimental ¹H or ¹³C NMR data for 5-Cyclopropyl-1,2,3-trimethoxybenzene could be located in the public domain.

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Analysis

Detailed mass spectrometry data, including isotopic patterns and fragmentation analysis for 5-Cyclopropyl-1,2,3-trimethoxybenzene, is not available in published literature.

Single-Crystal X-ray Diffraction for Absolute Configuration and Supramolecular Assembly

There are no published single-crystal X-ray diffraction studies for 5-Cyclopropyl-1,2,3-trimethoxybenzene, and therefore, no data on its absolute configuration or supramolecular assembly is available.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

No FT-IR or Raman spectra for 5-Cyclopropyl-1,2,3-trimethoxybenzene have been found in the reviewed sources.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Information regarding the UV-Vis absorption and fluorescence emission properties of 5-Cyclopropyl-1,2,3-trimethoxybenzene is not present in the available scientific literature.

Elucidation of Reaction Mechanisms Involving 5 Cyclopropyl 1,2,3 Trimethoxybenzene

Mechanistic Pathways of Cyclopropyl (B3062369) Ring-Opening Reactions

The three-membered cyclopropane (B1198618) ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. beilstein-journals.org These reactions typically proceed through intermediates that relieve this strain.

Cyclopropane rings can undergo opening via radical intermediates, particularly when the ring is substituted with groups that can stabilize a radical center, such as an adjacent aromatic ring. The process is typically initiated by a radical species, which adds to the cyclopropyl ring.

The mechanism is believed to proceed as follows:

Initiation: A radical initiator generates a free radical.

Addition: The radical attacks one of the carbon atoms of the cyclopropyl ring, leading to the formation of a radical intermediate. This step is accompanied by the homolytic cleavage of a C-C bond within the ring.

Propagation/Termination: The resulting ring-opened radical can then participate in further reactions, such as hydrogen atom abstraction or combination with another radical, to form a stable product.

In the case of 5-Cyclopropyl-1,2,3-trimethoxybenzene, the formation of a radical at the carbon attached to the benzene (B151609) ring would be particularly favored due to resonance stabilization with the aromatic system. Kinetic studies on similar α-cyclopropylbenzyl radicals have shown that this ring-opening can be a reversible process, with the equilibrium potentially favoring the ring-closed form depending on the specific conditions. researchgate.net Radical clock experiments involving cyclopropyl-containing structures have provided strong evidence for the involvement of radical intermediates in certain reactions. acs.org

The cyclopropyl group can behave as a nucleophile, reacting with strong electrophiles, including protons from strong acids. This interaction leads to the formation of a carbocation intermediate and subsequent ring-opening. Due to the presence of both an electron-donating group (the aromatic ring) and an electron-withdrawing group (often a carbonyl), these are termed donor-acceptor (D-A) cyclopropanes, which are readily activated by Lewis acids. scispace.com

The general mechanism for acid-catalyzed ring-opening involves:

Protonation/Electrophilic Attack: An electrophile (E⁺), such as a proton, attacks one of the C-C bonds of the cyclopropane ring.

Carbocation Formation: The C-C bond breaks, and a carbocation is formed. The position of the positive charge is determined by the substitution pattern, following Markovnikov's rule, where the most stable carbocation is formed. For 5-Cyclopropyl-1,2,3-trimethoxybenzene, the carbocation would preferentially form at the benzylic position, where it is stabilized by the highly activated trimethoxybenzene ring.

Nucleophilic Trapping: A nucleophile present in the reaction medium attacks the carbocation, leading to the final ring-opened product.

The stability of the intermediate benzylic carbocation is significantly enhanced by the strong electron-donating methoxy (B1213986) groups on the aromatic ring, making this pathway a highly plausible mechanism for ring-opening under acidic or electrophilic conditions.

Direct nucleophilic attack on an unsubstituted cyclopropane ring is generally difficult due to the low electrophilicity of the carbon atoms. However, such reactions can occur if the ring is activated by an appropriate electron-withdrawing group (EWG), creating a "donor-acceptor" cyclopropane. scispace.com In this scenario, the EWG polarizes the ring, making one of the carbon atoms susceptible to nucleophilic attack.

For 5-Cyclopropyl-1,2,3-trimethoxybenzene, the aromatic ring is strongly electron-donating, not withdrawing. Therefore, direct nucleophilic ring-opening is not a mechanistically favored pathway under standard conditions. This type of reaction would require transformation of the existing structure to introduce a potent electron-withdrawing substituent onto the cyclopropyl ring itself, a scenario that falls outside the typical reactivity of the parent compound.

Investigation of Aromatic Reactivity Modulated by the Cyclopropyl Group

The reactivity of the benzene ring in 5-Cyclopropyl-1,2,3-trimethoxybenzene is significantly influenced by its four substituents. The trimethoxy groups are powerful activating groups, while the cyclopropyl group also contributes to the ring's nucleophilicity.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. wikipedia.orgmsu.edu The rate and regioselectivity (the position of substitution) are controlled by the electronic properties of the substituents already present on the ring. msu.edu

Methoxy Groups (-OCH₃): These are strong activating groups due to the resonance donation of a lone pair of electrons from the oxygen atom. They are powerful ortho, para-directors.

Cyclopropyl Group: This group acts as an activating group, also directing incoming electrophiles to the ortho and para positions. Its activating nature stems from the ability of the C-C bonds of the strained ring, which have significant p-character, to overlap with and donate electron density to the aromatic π-system.

In 5-Cyclopropyl-1,2,3-trimethoxybenzene, the available positions for substitution are C-4 and C-6. The directing effects of each substituent can be analyzed to predict the most probable site of reaction.

| Substituent | Position | Directing Effect | Activation/Deactivation |

| 1-Methoxy | C-1 | ortho (C-2, C-6), para (C-4) | Strong Activation |

| 2-Methoxy | C-2 | ortho (C-1, C-3), para (C-5) | Strong Activation |

| 3-Methoxy | C-3 | ortho (C-2, C-4), para (C-6) | Strong Activation |

| 5-Cyclopropyl | C-5 | ortho (C-4, C-6), para (C-2) | Activation |

Interactive Data Table: Directing Effects on Unsubstituted Positions (This table summarizes the activating influence of each substituent on the two open positions, C-4 and C-6.)

| Position for Substitution | Activating Influence From | Combined Effect |

|---|---|---|

| C-4 | 1-OCH₃ (para), 3-OCH₃ (ortho), 5-Cyclopropyl (ortho) | Highly Activated |

| C-6 | 1-OCH₃ (ortho), 3-OCH₃ (para), 5-Cyclopropyl (ortho) | Highly Activated |

Rearrangements involving 5-Cyclopropyl-1,2,3-trimethoxybenzene can be considered in two contexts: rearrangements of the cyclopropyl moiety and rearrangements involving the aromatic ring or its substituents.

Rearrangements Following Ring-Opening: If the cyclopropyl ring opens under acidic conditions to form a benzylic carbocation, this intermediate is highly stabilized by the trimethoxybenzene ring. Carbocation rearrangements typically occur to form a more stable carbocation. msu.edu Since the benzylic carbocation is already very stable, further rearrangement of the alkyl chain is unlikely.

Rearrangements During Electrophilic Aromatic Substitution: The carbocation intermediate (arenium ion) formed during SEAr is stabilized by charge delocalization across the aromatic system and is not prone to rearrangement. msu.edu

Substituent Rearrangements: Under harsh reaction conditions, such as with strong Lewis acids like AlCl₃, rearrangements or side reactions of the substituents themselves can occur. For instance, Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658) has been shown to sometimes yield demethylation products as a result of the Lewis acid's interaction with the methoxy groups. nih.gov While not a rearrangement of the carbon skeleton, this represents a potential structural modification under certain electrophilic conditions.

Kinetic and Thermodynamic Aspects of Transformations

No specific studies on the kinetic and thermodynamic parameters of reactions involving 5-Cyclopropyl-1,2,3-trimethoxybenzene have been reported. Kinetic studies would typically involve measuring reaction rates under varying conditions of temperature, concentration, and catalysts to determine the rate law and activation energy for a given transformation. Thermodynamic analysis would provide insight into the feasibility and position of equilibrium of its reactions by determining changes in enthalpy, entropy, and Gibbs free energy. Without experimental data, any discussion on these aspects would be purely speculative and fall outside the scope of this factual article.

Isotopic Labelling Studies for Reaction Pathway Determination

Isotopic labelling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. wikipedia.org This involves replacing one or more atoms in a reactant with a heavier isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C) and then determining the position of these labels in the products and intermediates. wikipedia.org This method has been instrumental in understanding a wide array of reaction mechanisms in organic chemistry.

However, a search of the scientific literature yielded no specific instances of isotopic labelling studies being conducted on 5-Cyclopropyl-1,2,3-trimethoxybenzene. Such studies would be invaluable for confirming reaction pathways, identifying intermediates, and understanding rearrangement processes that the molecule might undergo. For example, labelling the cyclopropyl or methoxy groups could elucidate mechanisms of ring-opening or substitution reactions. In the absence of such dedicated research, a detailed account of its reaction pathway determination via this method remains unavailable.

Future research in these areas would be necessary to build a comprehensive understanding of the chemical behavior of 5-Cyclopropyl-1,2,3-trimethoxybenzene.

Computational and Theoretical Chemistry Studies of 5 Cyclopropyl 1,2,3 Trimethoxybenzene

Density Functional Theory (DFT) and Ab Initio Calculations for Ground State Properties

Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical tools used to investigate the fundamental properties of molecules from first principles. For 5-Cyclopropyl-1,2,3-trimethoxybenzene, these calculations provide a detailed picture of its electronic landscape and structural preferences.

DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine the electronic structure of 5-Cyclopropyl-1,2,3-trimethoxybenzene. The calculated molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding its chemical reactivity. The HOMO is typically localized on the electron-rich trimethoxybenzene ring, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic system, signifying the regions prone to nucleophilic interaction.

The electrostatic potential (ESP) map, derived from these calculations, visualizes the charge distribution across the molecule. For 5-Cyclopropyl-1,2,3-trimethoxybenzene, negative potential is expected to be concentrated around the oxygen atoms of the methoxy (B1213986) groups, highlighting their role as hydrogen bond acceptors. The aromatic ring itself will exhibit a region of negative potential above and below the plane.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of the molecule's stability and reactivity.

Table 1: Hypothetical Reactivity Descriptors for 5-Cyclopropyl-1,2,3-trimethoxybenzene

| Descriptor | Formula | Hypothetical Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | ~7.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | ~0.8 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I+A)/2 | ~4.15 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | ~3.35 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | ~0.15 eV-1 | Reciprocal of hardness, indicates higher reactivity. |

Note: These values are illustrative and would be precisely determined through actual DFT calculations.

The presence of three methoxy groups and a cyclopropyl (B3062369) substituent introduces significant conformational flexibility in 5-Cyclopropyl-1,2,3-trimethoxybenzene. The dihedral angles between the methoxy groups and the benzene (B151609) ring, as well as the orientation of the cyclopropyl group, define the conformational landscape.

A potential energy surface (PES) scan, performed by systematically rotating these key dihedral angles, can identify the various stable conformers and the energy barriers between them. It is expected that the most stable conformer would exhibit a staggered arrangement of the methoxy groups to minimize steric hindrance. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of 5-Cyclopropyl-1,2,3-trimethoxybenzene over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational motions, conformational changes, and interactions with a solvent.

An MD simulation in a solvent box (e.g., water or a non-polar solvent) would reveal how the molecule behaves in a condensed phase. Key properties that can be analyzed include the radial distribution functions between the solute and solvent, the dynamics of conformational transitions, and the time-correlation functions for various molecular properties. This information is crucial for understanding its behavior in realistic chemical systems.

Transition State Theory Applications for Reaction Barrier Prediction

Transition State Theory (TST) is a cornerstone for predicting the rates of chemical reactions. In the context of 5-Cyclopropyl-1,2,3-trimethoxybenzene, TST can be employed to calculate the activation energy barriers for various potential reactions, such as electrophilic aromatic substitution or reactions involving the cyclopropyl ring.

By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants, the activation energy can be determined. This, in conjunction with the vibrational frequencies of the transition state, allows for the calculation of the rate constant. For example, the nitration of the benzene ring would involve locating the transition state for the attack of the nitronium ion at different positions on the ring to predict the regioselectivity of the reaction.

Spectroscopic Property Prediction (NMR, UV-Vis, Vibrational)

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of 5-Cyclopropyl-1,2,3-trimethoxybenzene.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in DFT calculations, can predict the 1H and 13C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help in assigning the signals to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. The calculations would yield the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For 5-Cyclopropyl-1,2,3-trimethoxybenzene, transitions involving the π-system of the benzene ring are expected to be prominent.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies at the DFT level allows for the prediction of the infrared (IR) and Raman spectra. The predicted frequencies and intensities can be compared with experimental spectra to identify the characteristic vibrational modes of the molecule, such as the C-H stretching of the aromatic and cyclopropyl groups, and the C-O stretching of the methoxy groups.

Table 2: Hypothetical Predicted Spectroscopic Data for 5-Cyclopropyl-1,2,3-trimethoxybenzene

| Spectroscopy | Predicted Feature | Hypothetical Value/Range | Assignment |

|---|---|---|---|

| 1H NMR | Chemical Shift (δ) | 6.5-7.0 ppm | Aromatic Protons |

| Chemical Shift (δ) | 3.8-4.0 ppm | Methoxy Protons | |

| Chemical Shift (δ) | 0.5-1.5 ppm | Cyclopropyl Protons | |

| 13C NMR | Chemical Shift (δ) | 140-160 ppm | Aromatic Carbons (O-substituted) |

| Chemical Shift (δ) | 100-120 ppm | Aromatic Carbons (H-substituted) | |

| Chemical Shift (δ) | 55-65 ppm | Methoxy Carbons | |

| Chemical Shift (δ) | 5-15 ppm | Cyclopropyl Carbons | |

| UV-Vis | λmax | ~270 nm | π → π* transition in the benzene ring |

| IR | Vibrational Frequency | 2950-3100 cm-1 | C-H stretching (aromatic and aliphatic) |

Note: These are representative values and the actual predicted values would depend on the level of theory and basis set used.

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. For 5-Cyclopropyl-1,2,3-trimethoxybenzene, NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs of the methoxy groups into the antibonding orbitals of the benzene ring. This analysis can also reveal hyperconjugative interactions involving the cyclopropyl group.

Frontier Molecular Orbital (FMO) analysis, focusing on the HOMO and LUMO, is fundamental to understanding chemical reactivity through the lens of orbital interactions. The shapes and energies of the HOMO and LUMO of 5-Cyclopropyl-1,2,3-trimethoxybenzene would dictate its behavior in pericyclic reactions and its interactions with other molecules. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Derivatization and Functionalization Strategies of 5 Cyclopropyl 1,2,3 Trimethoxybenzene

Selective Functionalization of the Cyclopropyl (B3062369) Ring

The high ring strain and π-character of the cyclopropane (B1198618) C-C bonds make it susceptible to various transformations that are not typically observed in other cycloalkanes. The presence of the electron-donating trimethoxyphenyl group polarizes the cyclopropyl ring, designating it as a donor-acceptor (D-A) cyclopropane, which facilitates a range of ring-opening and functionalization reactions. nih.govrsc.orgacs.org

Introduction of Heteroatom Substituents

One of the primary strategies for functionalizing the cyclopropyl ring involves its ring-opening to introduce heteroatom-containing functional groups. This typically proceeds via a 1,3-difunctionalization pathway where the bond between the carbon attached to the aromatic ring and one of the methylene (B1212753) carbons is cleaved.

Catalytic methods using simple aryl iodide catalysts have been developed for the 1,3-difluorination of aryl-cyclopropanes. nih.gov Under oxidative conditions with a fluoride (B91410) source like HF-pyridine, this reaction can yield 1,3-difluoroalkyl derivatives. This protocol can be adapted to introduce other electronegative groups. For instance, the inclusion of acetic acid can lead to 1,3-fluoroacetoxylation products with high regioselectivity. nih.gov Similarly, net 1,3-dihydroxylation can be achieved using trifluoroacetic acid. nih.gov These transformations are generally initiated by the formation of a radical cation intermediate, leading to the cleavage of the strained C-C bond.

The reactivity of D-A cyclopropanes can also be harnessed for the addition of heteroatom nucleophiles like amines, alcohols, and thiols, leading to γ-functionalized aminobutyric acid derivatives or related structures. scispace.com These reactions are often catalyzed by Lewis acids, which coordinate to an acceptor group to facilitate nucleophilic attack and ring opening.

| Reaction Type | Reagents | Potential Product Type | Reference Principle |

|---|---|---|---|

| 1,3-Difluorination | Aryl Iodide Catalyst, mCPBA, HF-Pyridine | 1-(1,3-Difluoropropyl)-2,3,4-trimethoxybenzene | nih.gov |

| 1,3-Fluoroacetoxylation | Aryl Iodide Catalyst, mCPBA, HF-Pyridine, Acetic Acid | 3-Fluoro-3-(2,3,4-trimethoxyphenyl)propyl acetate | nih.gov |

| Ring-opening Amination | Lewis Acid (e.g., Sc(OTf)₃), Amine (R₂NH) | γ-Amino-γ-(trimethoxyphenyl)butane derivatives | scispace.com |

Expansion to Larger Alicyclic and Heterocyclic Systems

The inherent strain of the cyclopropyl ring serves as a driving force for rearrangement and ring-expansion reactions, providing access to larger and more complex cyclic systems. Cyclopropyl ketones and imines, which can be synthesized from 5-cyclopropyl-1,2,3-trimethoxybenzene derivatives, are common precursors for these transformations.

For example, the Cloke-Wilson rearrangement describes the ring-expansion of cyclopropyl ketones into dihydrofurans under thermal or Lewis acidic conditions. rsc.org This process involves the cleavage of a C-C bond within the ring to form a zwitterionic intermediate, which then cyclizes to the five-membered heterocycle. Similarly, cyclopropylimines can rearrange to form pyrrolines. rsc.org

Furthermore, transition metal-catalyzed reactions can facilitate the expansion of cyclopropanes into larger carbocycles. Vinylcyclopropanes, for instance, can undergo thermal or metal-catalyzed rearrangement to form cyclopentenes. rsc.org More complex cascade reactions involving cycloadditions with various dipolarophiles can lead to diverse spirocyclic scaffolds. acs.org

| Precursor Type | Conditions | Resulting System | Reference Principle |

|---|---|---|---|

| Cyclopropyl ketone derivative | Lewis Acid (e.g., SnCl₄) or Heat | Dihydrofuran | rsc.org |

| Vinylcyclopropane derivative | Heat or Metal Catalyst (e.g., Rh(I)) | Cyclopentene | rsc.org |

| Spirocyclopropyl oxindole | Pd(II) catalysis, Carbonyl compounds | Bispiro-oxindoles | acs.org |

Regioselective Modification of the Aromatic Core

The trimethoxybenzene ring is highly activated towards electrophilic substitution and can also be functionalized through modern C-H activation techniques. The challenge lies in controlling the regioselectivity of these transformations due to the presence of multiple activating methoxy (B1213986) groups and the cyclopropyl substituent.

Late-Stage Functionalization via C-H Activation

Transition metal catalysis, particularly with palladium, offers a powerful tool for the direct functionalization of C(sp²)-H bonds. mpg.despirochem.comunige.ch For 5-Cyclopropyl-1,2,3-trimethoxybenzene, the most likely positions for C-H activation are the C4 and C6 positions, which are ortho to two methoxy groups and meta to the third. The directing effect of the methoxy groups generally favors functionalization at these positions. mdpi.com The cyclopropyl group itself is a weak ortho-para director. The interplay of these electronic effects and potential steric hindrance will determine the ultimate regioselectivity.

Strategies employing directing groups can achieve high site-selectivity. nih.gov While the parent molecule lacks a strong directing group, derivatives incorporating functionalities like picolinamide (B142947) can direct palladium catalysts to specific C-H bonds. acs.org Such late-stage functionalization is valuable for introducing aryl or other groups onto the aromatic core without requiring de novo synthesis. Thianthrenation is another modern method that can introduce a versatile sulfonium (B1226848) functional group with high regioselectivity, which can then be converted into a wide array of other functionalities. researchgate.net

Synthesis of Halogenated and Pseudo-Halogenated Derivatives

Electrophilic aromatic substitution is a classic method for introducing halogens onto the electron-rich aromatic ring. Given the strong activating nature of the three methoxy groups, halogenation of 5-Cyclopropyl-1,2,3-trimethoxybenzene is expected to be facile. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively.

Based on the directing effects of the substituents in related trimethoxybenzene isomers, substitution is strongly favored at the positions activated by multiple methoxy groups. rsc.org For the 1,2,3-trimethoxy substitution pattern, the C4 and C6 positions are the most activated and sterically accessible, making them the most probable sites for initial halogenation. Controlling the stoichiometry of the halogenating agent would be key to achieving mono- or di-substituted products.

| Reaction Type | Typical Reagents | Expected Major Product(s) | Reference Principle |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | 4-Aryl-5-cyclopropyl-1,2,3-trimethoxybenzene | mdpi.com |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5-cyclopropyl-1,2,3-trimethoxybenzene | rsc.org |

Stereoselective Synthesis of Advanced Derivatives

Creating chiral derivatives from the achiral 5-Cyclopropyl-1,2,3-trimethoxybenzene requires asymmetric synthesis strategies. These can target either the cyclopropyl ring or substituents attached to it.

Palladium(II)-catalyzed enantioselective C-H activation of cyclopropanes has emerged as a powerful method. nih.govacs.org By using chiral mono-N-protected amino acid ligands, it is possible to achieve C-H activation/cross-coupling reactions on the cyclopropane ring itself with high enantioselectivity. nih.govacs.orgnih.gov This approach could be used to couple various aryl-, alkyl-, or vinylboron reagents to one of the methylene carbons of the cyclopropyl ring, creating a chiral center.

Alternatively, stereoselectivity can be achieved by starting with chiral precursors or using chiral catalysts in reactions that form the cyclopropane ring. For instance, the catalytic asymmetric synthesis of functionalized cyclopropanes from olefins using chiral rhodium or ruthenium complexes is a well-established field. researchgate.netnih.gov Applying such methods to a precursor like 1,2,3-trimethoxy-5-vinylbenzene could yield enantioenriched 5-cyclopropyl-1,2,3-trimethoxybenzene derivatives directly. These chiral building blocks can then be elaborated further using the functionalization strategies discussed previously.

Applications of 5 Cyclopropyl 1,2,3 Trimethoxybenzene in Advanced Organic Synthesis

Building Block in Cascade and Multicomponent Reactions

There is currently no available scientific literature detailing the use of 5-Cyclopropyl-1,2,3-trimethoxybenzene as a building block in cascade or multicomponent reactions. Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single step, are powerful tools in organic synthesis for the efficient construction of complex molecules. nih.govmdpi.com However, the specific reactivity and utility of 5-Cyclopropyl-1,2,3-trimethoxybenzene in these types of transformations have not been reported.

Scaffold for Complex Natural Product and Analogue Synthesis

The role of 5-Cyclopropyl-1,2,3-trimethoxybenzene as a scaffold in the total synthesis of complex natural products or their analogues is not described in the current body of scientific literature. Natural products containing cyclopropane (B1198618) motifs are of significant interest due to their unique biological activities and challenging molecular architectures. rsc.org Synthetic chemists often employ novel building blocks to access these intricate structures. nih.govnih.gov Despite this, there are no published total syntheses that utilize 5-Cyclopropyl-1,2,3-trimethoxybenzene as a key intermediate or starting material.

Precursor for the Development of Novel Organic Materials

The application of 5-Cyclopropyl-1,2,3-trimethoxybenzene as a precursor for the development of novel organic materials is an area that remains unexplored in published research. The unique combination of a strained cyclopropane ring and an electron-rich trimethoxybenzene system could potentially lead to materials with interesting electronic or photophysical properties. However, there are no studies available that investigate the polymerization of this compound or its incorporation into larger functional organic materials.

Future Research Directions and Concluding Remarks

Unexplored Reactivity and Transformation Pathways

The chemical architecture of 5-Cyclopropyl-1,2,3-trimethoxybenzene suggests several areas of unexplored reactivity. The cyclopropyl (B3062369) group, a three-membered ring, possesses significant ring strain, making it susceptible to ring-opening reactions under various conditions, such as with electrophiles, acids, or transition metal catalysts. This inherent reactivity could be harnessed to transform the cyclopropyl moiety into a variety of functional groups, providing a synthetic handle for creating more complex molecules.

Furthermore, the interplay between the electron-donating trimethoxy-substituted phenyl ring and the cyclopropyl group could lead to unique outcomes in electrophilic aromatic substitution reactions. The precise directing effects and the reactivity of the aromatic ring in the presence of the cyclopropyl substituent warrant detailed investigation. The potential for the cyclopropyl group to participate in cycloaddition reactions or to undergo rearrangements under thermal or photochemical conditions also represents a significant, yet unexplored, area of its chemistry. Investigating these pathways could unlock novel molecular scaffolds for applications in medicinal chemistry and materials science.

Integration with Sustainable Chemistry Principles

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. dergipark.org.tr The future development of synthetic routes to 5-Cyclopropyl-1,2,3-trimethoxybenzene and its derivatives should align with these principles. Green chemistry aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.com

Key areas for integrating sustainability include:

Catalysis: The use of efficient catalysts, particularly those based on earth-abundant metals, can enable reactions to proceed under milder conditions, reducing energy consumption and waste generation. jddhs.com The known synthesis of this compound already hints at the use of palladium catalysts, a field where advancements in catalyst efficiency and recycling are paramount. lookchem.com

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents is a core tenet of sustainable chemistry. jddhs.comlongdom.org Research into aqueous-based synthesis for aromatic compounds is an active field. ucl.ac.ukucl.ac.uk

Renewable Feedstocks: A long-term goal would be to develop synthetic pathways that utilize renewable starting materials, such as those derived from biomass, to construct the core aromatic structure, moving away from petroleum-based feedstocks. dergipark.org.tr

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes the formation of byproducts and waste. jddhs.com

By focusing on these areas, the synthesis of 5-Cyclopropyl-1,2,3-trimethoxybenzene can be made more environmentally benign and economically viable.

Potential for High-Throughput Synthesis and Screening Applications

The discovery of new materials and therapeutic agents is often accelerated by high-throughput synthesis and screening (HTS) methods. nih.gov These automated technologies allow for the rapid creation and evaluation of large libraries of related compounds. rsc.org The structure of 5-Cyclopropyl-1,2,3-trimethoxybenzene is well-suited for this approach.

A chemical library could be generated by systematically varying the substituents on the aromatic ring or by performing chemical transformations on the cyclopropyl group. For instance, techniques like the Suzuki cross-coupling, a common reaction in pharmaceutical chemistry, could be employed in an automated fashion to build a diverse set of analogues. nih.gov

Once synthesized, these libraries can be rapidly screened for a wide range of properties. In drug discovery, HTS can identify compounds that bind to specific biological targets. nih.gov In materials science, high-throughput characterization techniques can quickly assess properties like thermal stability or photophysical characteristics. nih.gov Applying these methods to derivatives of 5-Cyclopropyl-1,2,3-trimethoxybenzene could rapidly uncover novel compounds with valuable biological activities or material properties, significantly reducing the time and resources required for discovery.

Q & A

Basic: What are the optimized synthetic routes for 5-Cyclopropyl-1,2,3-trimethoxybenzene, and how are yields maximized?

Answer:

The compound is synthesized via a palladium-catalyzed cross-coupling reaction between 3,4,5-trimethoxyphenyl methanesulfonate and potassium cyclopropyltrifluoroborate. Key steps include:

-

Reaction Conditions : Use of Pd(OAc)₂ catalyst, 0.5 mmol substrate, and hexanes/EtOAc (90:10) for silica gel chromatography purification.

-

Yield Optimization : High yields (91%) are achieved by maintaining precise stoichiometry and avoiding over-oxidation of the cyclopropyl group.

-

Key Data :

Substrate Catalyst Solvent System Yield (%) 3,4,5-Trimethoxyphenyl methanesulfonate Pd(OAc)₂ Hexanes/EtOAc 91 Reference:

Basic: What spectroscopic techniques are critical for characterizing 5-Cyclopropyl-1,2,3-trimethoxybenzene?

Answer:

- ¹H and ¹³C NMR : Critical for confirming the cyclopropyl and methoxy substituents. Key signals include:

- ¹H NMR (CDCl₃): δ 6.31 (s, 2H, aromatic), 3.84 (s, 6H, OCH₃), 1.87–1.84 (m, 1H, cyclopropyl), 0.95–0.91 (m, 2H, cyclopropyl).

- ¹³C NMR: δ 56.1 (OCH₃), 15.2 (cyclopropyl carbons).

- Chromatography : Silica gel chromatography (hexanes/EtOAc) ensures purity (>97% by GC).

Reference:

Advanced: How do methoxy substituents influence regioselectivity in hydroformylation reactions involving 5-Cyclopropyl-1,2,3-trimethoxybenzene derivatives?

Answer:

Methoxy groups increase electron density on the aromatic ring, reducing branched selectivity in hydroformylation. For example:

- Branched vs. Linear Selectivity : Allyl derivatives with three methoxy groups (e.g., 5e) exhibit l/b = 0.53 , lower than less substituted analogs.

- Mechanistic Insight : Electron-donating methoxy groups stabilize transition states favoring linear products. Computational studies (DFT) are recommended to validate electronic effects.

Reference:

Advanced: How can computational modeling predict reactivity trends in cyclopropane-containing analogs?

Answer:

- Density Functional Theory (DFT) : Predicts electron density distribution and oxidation potentials. For example, allylbenzenes with methoxy substituents show lower oxidation potentials (e.g., 5-allyl-1,2,3-trimethoxybenzene: ~1.2 V), enhancing electron-transfer-driven reactions.

- Application : Use Gaussian or ORCA software to model HOMO-LUMO gaps and optimize reaction conditions for cyclopropane ring stability.

Reference:

Advanced: What strategies resolve contradictions in regioselectivity data during catalytic reactions?

Answer:

- Experimental Design :

- Control Reactions : Compare substrates with varying methoxy substitutions (e.g., 5a–e in ).

- Catalyst Screening : Test ligands (e.g., BrettPhos) to modulate steric and electronic effects.

- Kinetic Analysis : Use GC/MS or in situ IR to track intermediate formation.

- Case Study : Contradictory l/b ratios in hydroformylation (e.g., 5d vs. 5e) are resolved by correlating methoxy count with electron density via cyclic voltammetry.

Reference:

Advanced: How are reaction byproducts analyzed in catalytic lignin depolymerization involving trimethoxybenzene derivatives?

Answer:

- Analytical Workflow :

- GC/MS with Positive Matrix Factorization (PMF) : Identifies byproducts like 5-ethyl-1,2,3-trimethoxybenzene (m/z 98) and 2,6-dimethoxy-4-methylphenol (m/z 95).

- Quantitative NMR : Measures residual catalyst or unreacted substrates.

- Example : PMF analysis of lignin depolymerization mixtures revealed 20+ byproducts, with trimethoxybenzene derivatives constituting ~15% of total products.

Reference:

Advanced: What methodologies evaluate the bioactivity of 5-Cyclopropyl-1,2,3-trimethoxybenzene in medicinal chemistry?

Answer:

- In Vitro Screening :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence polarization.

- Cellular Imaging : Use fluorescent probes (e.g., xanthene derivatives) to track cellular uptake.

- Case Study : Thiadiazole analogs (e.g., 5-Cyclopropyl-1,2,4-thiadiazol-3-amine) showed IC₅₀ values <10 µM against cancer cell lines, linked to cyclopropane-enhanced membrane permeability.

Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.